Perfluoro-2,3-dimethylbutane
Overview
Description
Perfluoro-2,3-dimethylbutane is a fully fluorinated organic compound with the molecular formula C6F14. It is characterized by its high thermal stability, chemical inertness, and low surface energy. These properties make it a valuable compound in various industrial and scientific applications.
Mechanism of Action
Target of Action
Perfluoro-2,3-dimethylbutane, like other per- and polyfluoroalkyl substances (PFAS), primarily targets the liver . In rodents, these PFAS induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .
Mode of Action
The primary mechanism of action of PFAS in rodent hepatocyte-induced proliferation is the activation of peroxisome proliferator receptor alpha . The human relevance of this mechanism is uncertain .
Biochemical Pathways
PFAS affect multiple aspects of the immune system. They modulate cell signaling and nuclear receptors, such as NF-κB and PPARs, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, cause oxidative stress, and impact fatty acid metabolism & secondary effects on the immune system .
Pharmacokinetics
Pfas exhibit a diverse range of mechanisms of action, biopersistence, and bioaccumulation potential .
Result of Action
PFAS, including this compound, induce significant hepatocyte proliferation . They also affect multiple aspects of the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-2,3-dimethylbutane can be synthesized through the fluorination of 2,3-dimethylbutane using elemental fluorine or other fluorinating agents. One common method involves the reaction of hexafluoropropylene with trifluoroiodomethane at high temperatures, followed by further fluorination steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-2,3-dimethylbutane primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It can react with nucleophiles such as methanol, phenol, and sodium methoxide, leading to the formation of various substitution products .
Common Reagents and Conditions:
Methanol: Used in substitution reactions to form 1,2-addition products.
Phenol and Sodium Methoxide: Used to yield substitution products.
Enolate Anions: Derived from ethyl acetoacetate and acetylacetone, these reagents can form pyran derivatives and oxepine.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as pyran derivatives and oxepine .
Scientific Research Applications
Perfluoro-2,3-dimethylbutane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and medical imaging due to its unique properties.
Industry: Utilized in the production of high-performance materials, lubricants, and coatings
Comparison with Similar Compounds
Perfluorohexane: Another fully fluorinated compound with similar properties but a different molecular structure.
Perfluoro-2-methylbutane: A closely related compound with one less methyl group.
Perfluoro-3-methylpentane: Similar in structure but with a different arrangement of fluorine atoms
Uniqueness: Perfluoro-2,3-dimethylbutane is unique due to its specific molecular structure, which provides a balance of high thermal stability and chemical inertness. This makes it particularly useful in applications requiring extreme conditions and high performance .
Properties
IUPAC Name |
1,1,1,2,3,4,4,4-octafluoro-2,3-bis(trifluoromethyl)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14/c7-1(3(9,10)11,4(12,13)14)2(8,5(15,16)17)6(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQYGIPVNCVJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334445 | |
Record name | Perfluoro-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-96-1 | |
Record name | Perfluoro-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro(2,3-dimethylbutane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Perfluoro-2,3-dimethylbutane formation in hot atom chemistry?
A: this compound is a significant product in hot atom chemistry experiments involving ¹⁸F recoil systems. When Perfluoropropene (C₃F₆) is introduced as a scavenger in gaseous Perfluoroalkane systems containing hot ¹⁸F atoms, it reacts through a complex sequence to yield various labeled perfluoro-compounds. Among these, this compound is identified as one of the main products, highlighting its role in understanding the reactivity of ¹⁸F in these systems [].
Q2: How is this compound synthesized through pyrolysis?
A: this compound can be synthesized through the pyrolysis of Perfluoroazo-2-propane. This thermal decomposition follows first-order kinetics and occurs homogeneously, meaning it doesn't require a surface to proceed. The reaction exclusively produces this compound and Nitrogen gas. This clean and controlled synthesis method makes it useful for studying the decomposition kinetics of azo compounds and for obtaining pure this compound [].
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